N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of aminopyrimidines This compound is characterized by its unique structure, which includes a thiophene ring, a carboxamide group, and a pyrimidine ring substituted with a methyl group and a 4-methylphenylamino group
Preparation Methods
The synthesis of N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrimidine ring: This step involves the reaction of appropriate precursors to form the pyrimidine ring with the desired substitutions.
Introduction of the thiophene ring: The thiophene ring is introduced through a coupling reaction with the pyrimidine intermediate.
Formation of the carboxamide group:
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]thiophene-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound can be used as a tool in biological research to study specific biochemical pathways or interactions.
Mechanism of Action
The mechanism of action of N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]thiophene-2-carboxamide can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but with slight modifications, leading to different properties and applications.
Other aminopyrimidines: Compounds with similar pyrimidine structures but different substituents, which may have different biological activities and applications.
Properties
Molecular Formula |
C23H21N5OS |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-[4-[[6-methyl-2-(4-methylanilino)pyrimidin-4-yl]amino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C23H21N5OS/c1-15-5-7-19(8-6-15)27-23-24-16(2)14-21(28-23)25-17-9-11-18(12-10-17)26-22(29)20-4-3-13-30-20/h3-14H,1-2H3,(H,26,29)(H2,24,25,27,28) |
InChI Key |
QWUQGPDAFSNVTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CC(=N2)NC3=CC=C(C=C3)NC(=O)C4=CC=CS4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.